molecular formula C14H14ClN3OS B11379390 5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11379390
M. Wt: 307.8 g/mol
InChI Key: KQOMIFFKTUBMAV-UHFFFAOYSA-N
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Description

5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction using phenylamine.

    Incorporation of the Propan-2-ylsulfanyl Group: This step involves the reaction of the intermediate compound with isopropylthiol under basic conditions.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Resulting from the reduction of the carboxamide group.

    Substituted Derivatives: Various derivatives are formed through nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of both the phenyl and propan-2-ylsulfanyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

5-chloro-N-phenyl-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3OS/c1-9(2)20-14-16-8-11(15)12(18-14)13(19)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,19)

InChI Key

KQOMIFFKTUBMAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl

Origin of Product

United States

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